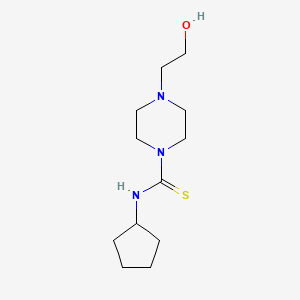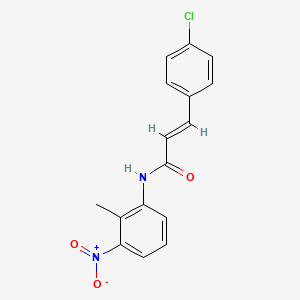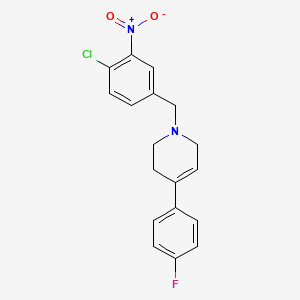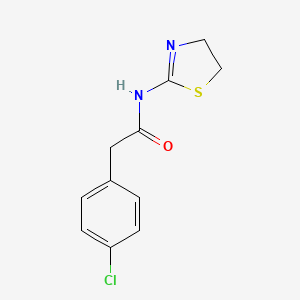
N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as CPT, is a compound that has been widely studied for its potential pharmacological properties. CPT belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. In addition, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may act by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects. For example, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to reduce inflammation and pain in animal models of arthritis. N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been found to exhibit anticonvulsant activity in animal models of epilepsy. In addition, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments is that it has been extensively studied and is relatively well-characterized. In addition, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is readily available and can be synthesized using relatively simple methods. However, one of the limitations of using N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood. In addition, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may exhibit off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. One area of research could focus on elucidating the exact mechanism of action of N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. In addition, further studies could be conducted to investigate the potential use of N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, additional studies could be conducted to investigate the potential use of N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in combination with other drugs for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide involves the reaction of cyclopentanone with ethyl chloroacetate to form ethyl 2-cyclopentylacetoacetate. This intermediate is then reacted with hydrazine hydrate to form 2-cyclopentylhydrazinecarboxylic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 2-hydroxyethylpiperazine to form N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied for its potential pharmacological properties, including its anticonvulsant, analgesic, and anti-inflammatory effects. In addition, N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to exhibit activity against certain types of cancer, including breast cancer and leukemia. N-cyclopentyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3OS/c16-10-9-14-5-7-15(8-6-14)12(17)13-11-3-1-2-4-11/h11,16H,1-10H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIKWFAKXZKLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5749904.png)
![N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)



![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)
![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5749945.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}propanamide](/img/structure/B5749953.png)



![(2-aminoethyl)[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5749977.png)
